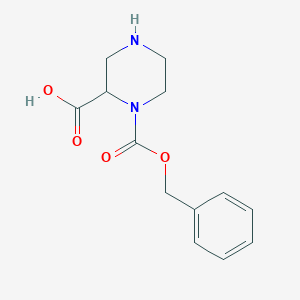
1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
1-CBZ-PIPERAZINE-2-CARBOXYLIC ACID, also known as 1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid or 1-(Benzyloxycarbonyl)piperazine-2-carboxylic acid, is a chemical compound with the empirical formula C13H16N2O4 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Biologische Aktivität
1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, also known by its CAS number 5058362, is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzyloxycarbonyl group and a carboxylic acid functionality, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2O4. Its structure includes:
- A piperazine ring, which is a common scaffold in drug design.
- A benzyloxycarbonyl moiety that enhances lipophilicity and possibly influences the compound's binding to biological targets.
Biological Activity Overview
Research indicates that derivatives of piperazine, including this compound, exhibit a range of biological activities, including:
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and neurodegeneration. For example, inhibition of IKKβ has been linked to reduced inflammation and tumor growth .
- Receptor Modulation : The compound could interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways that regulate cell proliferation and survival.
Anticancer Activity
A study investigated the anticancer potential of piperazine derivatives, including those structurally related to this compound. The results indicated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Neuroprotective Studies
In another study focusing on neuroprotection, compounds similar to this piperazine derivative were tested for their ability to inhibit AChE. The findings suggested that these compounds could enhance cognitive function in models of Alzheimer’s disease by preventing the breakdown of acetylcholine .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other piperazine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-(Methoxy)pyrazin-2-amine | Structure | Antimicrobial, Anticancer |
| 4-(N-tert-butoxycarbonyl)-piperazine | Structure | Anticancer |
| 4-(Phenoxy)carbonyl-piperazine | Structure | Neuroprotective |
Eigenschaften
IUPAC Name |
1-phenylmethoxycarbonylpiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-8-14-6-7-15(11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIDRYXLYCWVSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563627 |
Source


|
| Record name | 1-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129365-24-8 |
Source


|
| Record name | 1-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













